![molecular formula C17H15N3O2S B15227429 6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B15227429.png)
6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-nitrobenzaldehyde and 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can significantly reduce reaction times.
化学反応の分析
Types of Reactions
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups at the benzylidene position .
科学的研究の応用
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
作用機序
The mechanism of action of 6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
- 2-((3-Nitrobenzylidene)amino)benzo[b]thiophene-3-carbonitrile
- 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- 2-((3-Nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
6-Methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs .
特性
分子式 |
C17H15N3O2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-6-14-15(9-18)17(23-16(14)7-11)19-10-12-3-2-4-13(8-12)20(21)22/h2-4,8,10-11H,5-7H2,1H3/b19-10+ |
InChIキー |
DSJFAMFVHSOGBH-VXLYETTFSA-N |
異性体SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


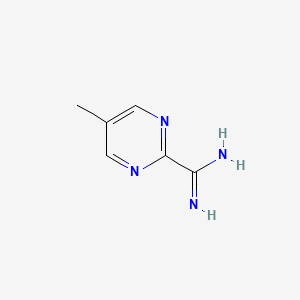
![tert-Butyl 9-amino-1-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B15227355.png)



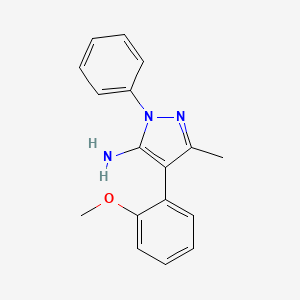
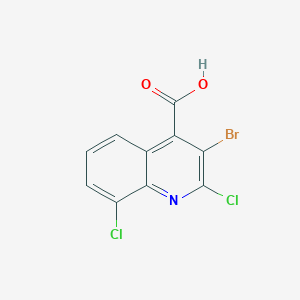

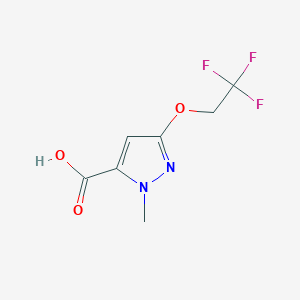
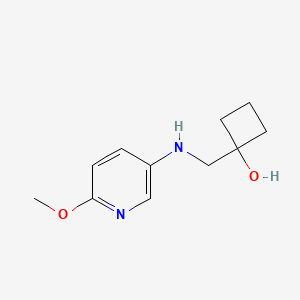
![3',4',5'-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15227417.png)
![5-[[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B15227423.png)
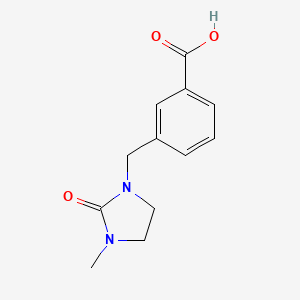
![9-Fluoro-3-azaspiro[5.5]undecane](/img/structure/B15227465.png)
